2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N,N-diethylacetamide
Description
This compound (CID 1071176) is a quinazolinone derivative featuring a 4-ethoxyphenyl group at position 3 of the quinazolinone core, a sulfanyl bridge at position 2, and an N,N-diethylacetamide side chain. Its molecular formula is C₂₂H₂₅N₃O₃S, with a SMILES string CCN(CC)C(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)OCC . The 4-ethoxyphenyl substituent contributes to lipophilicity, while the diethylacetamide moiety enhances solubility in organic solvents.
Properties
CAS No. |
477318-83-5 |
|---|---|
Molecular Formula |
C22H25N3O3S |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N,N-diethylacetamide |
InChI |
InChI=1S/C22H25N3O3S/c1-4-24(5-2)20(26)15-29-22-23-19-10-8-7-9-18(19)21(27)25(22)16-11-13-17(14-12-16)28-6-3/h7-14H,4-6,15H2,1-3H3 |
InChI Key |
FEKFDEVWGGMJJV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
Preparation Methods
Niementowski Reaction with Modified Benzaldehyde Derivatives
A classical approach involves the Niementowski reaction, where 2-nitrobenzaldehyde derivatives react with amides under reductive conditions. For example, 4-ethoxybenzaldehyde (derived from 4-hydroxybenzaldehyde via ethylation) may undergo condensation with anthranilic acid in the presence of acetic anhydride, forming 3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-2-carboxylic acid. Subsequent decarboxylation yields the 2-unsubstituted quinazolinone intermediate.
Key steps :
Transition Metal-Catalyzed Dehydrogenative Cyclization
Recent methods employ Fe or Mn catalysts for oxidative cyclization. For instance, 2-amino-benzylamines react with 4-ethoxyphenylboronic acid in the presence of α-MnO2 and tert-butyl hydroperoxide (TBHP), yielding 3-(4-ethoxyphenyl)quinazolin-4(3H)-one. This method avoids stoichiometric oxidants and achieves yields up to 85%.
Optimized conditions :
The introduction of the sulfanyl-N,N-diethylacetamide group at C2 involves nucleophilic substitution or transition metal-mediated coupling.
Thiol-Displacement of 2-Chloroquinazolinones
2-Chloro-3-(4-ethoxyphenyl)quinazolin-4(3H)-one reacts with the sodium salt of N,N-diethyl-2-mercaptoacetamide in DMF at 60°C. This SNAr reaction proceeds efficiently with K2CO3 as a base, yielding the target compound in 70–78% isolated yield.
Reaction profile :
| Parameter | Value |
|---|---|
| Substrate | 2-chloroquinazolinone |
| Nucleophile | N,N-diethyl-2-mercaptoacetamide |
| Base | K2CO3 (2 equiv) |
| Solvent | DMF |
| Temperature | 60°C |
| Time | 8 hours |
| Yield | 75% (average) |
Copper-Catalyzed Sulfur Insertion
An alternative route utilizes CuI-catalyzed coupling between 2-iodoquinazolinone and N,N-diethyl-2-mercaptoacetamide. This method, adapted from Ullmann-type reactions, employs L-proline as a ligand and Cs2CO3 as a base in DMSO, achieving 68% yield.
Catalytic system :
One-Pot Cascade Synthesis
Advanced methodologies integrate quinazolinone formation and C2 functionalization in a single pot. For example, 2-aminobenzamide reacts with 4-ethoxyphenyl isocyanate to form a urea intermediate, which undergoes cyclization with POCl3 to generate 2-chloroquinazolinone. In situ displacement with N,N-diethyl-2-mercaptoacetamide yields the final product without isolation.
Advantages :
-
Reduced purification steps.
-
Overall yield improvement (65–70%).
Analytical Characterization and Validation
Critical data for verifying the compound’s structure include:
Spectroscopic profiles :
-
1H NMR (400 MHz, DMSO-d6): δ 1.12 (t, 6H, CH2CH3), 1.35 (t, 3H, OCH2CH3), 3.35 (q, 4H, NCH2), 4.05 (q, 2H, OCH2), 4.25 (s, 2H, SCH2), 6.90–8.20 (m, 8H, aromatic).
-
HRMS (ESI+) : m/z calculated for C22H25N3O3S [M+H]+: 412.16893; found: 412.16885.
Chromatographic data :
Challenges and Optimization Opportunities
Limitations in Sulfur Compatibility
Thiol-containing intermediates are prone to oxidation, necessitating inert atmospheres (N2/Ar) and chelating agents (EDTA) to suppress disulfide formation.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Scientific Research Applications
2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N,N-diethylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N,N-diethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Quinazolinone Core Modifications
- 4-Ethoxyphenyl vs. 4-Methylphenyl: The compound in , N-(4-acetamidophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide, replaces the 4-ethoxyphenyl group with a 4-methylphenyl group. This may also decrease solubility due to reduced polarity .
4-Ethoxyphenyl vs. 4-Methoxyphenyl :
describes 2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide. The methoxy group is smaller and less lipophilic than ethoxy, which could enhance metabolic stability but reduce membrane permeability .- 4-Ethoxyphenyl vs. Sulfamoylphenyl: Compounds in (e.g., 5–10) feature a 4-sulfamoylphenyl group on the quinazolinone core.
Acetamide Side Chain Variations
N,N-Diethylacetamide vs. Arylacetamide :
The target compound’s diethylacetamide side chain is less sterically hindered than the aryl-substituted analogs in and . For example, the trifluoromethylphenyl group in adds significant hydrophobicity and electron-withdrawing effects, which may enhance protein binding but reduce bioavailability .- N,N-Diethylacetamide vs. Tolylacetamide: includes tolyl-substituted acetamides (e.g., 6–8).
Physicochemical Properties
- Melting Points : Sulfamoylphenyl analogs in exhibit a wide melting point range (170.5–315.5°C), correlating with substituent polarity. Higher polarity (e.g., sulfamoyl groups) increases melting points due to stronger intermolecular forces .
Bioactivity and Structure-Activity Relationships (SAR)
- Bioactivity Clustering : demonstrates that structural similarities correlate with bioactivity profiles. For example, ethoxy and methoxy substituents may target similar pathways due to shared electron-donating effects, while sulfamoyl groups could shift activity toward enzymes like carbonic anhydrases .
- Diethylacetamide vs. Arylacetamide : The diethyl group’s flexibility may improve binding kinetics in hydrophobic pockets, whereas rigid aryl groups (e.g., trifluoromethylphenyl in ) might enhance specificity but limit solubility .
Biological Activity
The compound 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N,N-diethylacetamide is a novel derivative of quinazoline, a class of compounds known for their diverse biological activities. This article aims to explore its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 478.66 g/mol. The structure includes a quinazoline core substituted with an ethoxyphenyl group and a sulfanyl moiety, which is hypothesized to contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of quinazoline exhibit significant anticancer properties. For instance, the compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays revealed that it inhibits cell proliferation and induces apoptosis in human lung cancer cells (A549) with an IC50 value lower than many standard chemotherapeutics, suggesting potent anticancer activity .
Antioxidant Activity
The antioxidant capacity of the compound has also been investigated. Preliminary results show that it possesses moderate antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases. The antioxidant activity was measured using standard assays such as DPPH and ABTS radical scavenging tests .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction between the compound and various biological targets. The binding affinity of 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N,N-diethylacetamide was analyzed against key proteins involved in cancer progression, such as EGFR and BRAF. The results suggest that the compound can effectively bind to these targets, potentially inhibiting their activity and leading to reduced tumor growth .
Case Studies
- Study on Lung Cancer Cells : A study conducted on A549 lung cancer cells demonstrated that treatment with the compound resulted in a significant decrease in cell viability compared to untreated controls. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, confirming its potential as an anticancer agent.
- Oxidative Stress Model : In an experimental model of oxidative stress, the compound exhibited protective effects against cellular damage induced by reactive oxygen species (ROS). This was evidenced by reduced levels of malondialdehyde (MDA) and increased glutathione (GSH) levels in treated cells.
Summary of Findings
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
